2-Cyanoethyl 3-aminocrotonate 2-Cyanoethyl 3-aminocrotonate
Brand Name: Vulcanchem
CAS No.: 43107-08-0
VCID: VC4025142
InChI: InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5-
SMILES: CC(=CC(=O)OCCC#N)N
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-Cyanoethyl 3-aminocrotonate

CAS No.: 43107-08-0

Cat. No.: VC4025142

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyanoethyl 3-aminocrotonate - 43107-08-0

Specification

CAS No. 43107-08-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-cyanoethyl (Z)-3-aminobut-2-enoate
Standard InChI InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5-
Standard InChI Key QTKRICXKOUIGOK-WAYWQWQTSA-N
Isomeric SMILES C/C(=C/C(=O)OCCC#N)/N
SMILES CC(=CC(=O)OCCC#N)N
Canonical SMILES CC(=CC(=O)OCCC#N)N

Introduction

Chemical Structure and Nomenclature

2-Cyanoethyl 3-aminocrotonate belongs to the class of β-enamino esters, featuring a conjugated system that enhances its stability and reactivity. The compound’s IUPAC name is 2-cyanoethyl (2Z)-3-amino-2-butenoate, reflecting the Z-configuration of the double bond and the positions of the cyano and amino substituents. Key structural attributes include:

  • Cyano group (-CN): Enhances electrophilicity and participates in nucleophilic addition reactions.

  • Amino group (-NH2_2): Facilitates hydrogen bonding and acts as a directing group in cyclization reactions.

  • Ester moiety (-COO-): Provides sites for hydrolysis or transesterification.

The compound’s planar geometry and conjugation between the amino and ester groups contribute to its resonance stabilization, as evidenced by its predicted pKa of 5.18 ± 0.70 .

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of 2-cyanoethyl 3-aminocrotonate typically involves a multi-step process:

  • Knoevenagel Condensation: Diketene reacts with cyanoethylamine in the presence of a base (e.g., piperidine) to form the β-enamino ester backbone .

  • Cyanoethylation: Introduction of the cyano group via reaction with acrylonitrile under acidic conditions .

  • Purification: Recrystallization from dichloromethane or methanol yields the solid product (beige-colored) .

A representative reaction scheme is:

Diketene+CyanoethylamineBase2-Cyanoethyl 3-aminocrotonate+H2O\text{Diketene} + \text{Cyanoethylamine} \xrightarrow{\text{Base}} \text{2-Cyanoethyl 3-aminocrotonate} + \text{H}_2\text{O}

Alternative Routes

Recent advancements utilize microwave-assisted synthesis to reduce reaction times and improve yields . For example, ethyl 3-aminocrotonate derivatives have been synthesized via the Nenitzescu indole synthesis, leveraging the compound’s enamine functionality .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Boiling Point345.6 ± 22.0 °C (Predicted)
Density1.116 ± 0.06 g/cm³
SolubilityDichloromethane, Methanol
pKa5.18 ± 0.70 (Predicted)
AppearanceBeige solid

The compound’s solubility in polar aprotic solvents underscores its utility in organic synthesis, while its solid-state stability facilitates storage and handling .

Applications in Pharmaceutical Synthesis

Intermediate for Amlodipine Impurities

2-Cyanoethyl 3-aminocrotonate is a precursor to 3-O-Desethyl-5-O-desmethyl Amlodipine (D291305), a recognized impurity in amlodipine formulations . Amlodipine, a dihydropyridine calcium channel blocker, requires stringent control of synthetic byproducts to meet regulatory standards.

Role in Dihydropyridine Derivatives

The compound’s enamine structure enables its use in synthesizing 1,4-dihydropyridines (DHPs), a class of cardiovascular agents. For instance, it reacts with nitroacetone and imidazole carboxaldehydes to yield DHPs with dual calcium channel antagonist-agonist activity . These derivatives show promise in treating hypertension without compromising cardiac contractility .

Recent Innovations

In 2022, 2-cyanoethyl 3-aminocrotonate derivatives were employed to synthesize indole-hybrid compounds targeting α-glucosidase inhibition, a therapeutic strategy for type 2 diabetes . The most active derivative (Compound 45) exhibited an IC50_{50} of 0.15 μM, outperforming acarbose by 1,206-fold .

Comparative Analysis of Analogous Compounds

To contextualize its uniqueness, 2-cyanoethyl 3-aminocrotonate is compared to structurally similar esters:

CompoundMolecular FormulaKey Differences
Ethyl 3-aminobut-2-enoateC6_6H11_{11}NO2_2Lacks cyano group; lower MW
Methyl 3-aminocrotonateC5_5H9_9NO2_2Methyl ester; reduced steric bulk
β-Cyanoethyl β-aminocrotonateC7_7H10_{10}N2_2O2_2Isomeric configuration

The cyano group in 2-cyanoethyl 3-aminocrotonate enhances its electrophilicity, making it more reactive in cycloadditions compared to non-cyano analogs .

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